molecular formula C15H19N5 B1399247 (6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyrimidin-2-yl-amine CAS No. 1316222-38-4

(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyrimidin-2-yl-amine

Cat. No.: B1399247
CAS No.: 1316222-38-4
M. Wt: 269.34 g/mol
InChI Key: YZLOQRUOVMBQPM-UHFFFAOYSA-N
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Description

(6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-yl)-pyrimidin-2-yl-amine is a complex organic compound with potential applications in various scientific fields. This compound features a bipyridinyl core with a pyrimidinyl amine group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-yl)-pyrimidin-2-yl-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the bipyridinyl core, followed by the introduction of the pyrimidinyl amine group. Key steps may include:

    Formation of the Bipyridinyl Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrimidinyl Group: This step often involves nucleophilic substitution reactions where the pyrimidinyl group is introduced to the bipyridinyl core.

    Final Assembly: The final compound is obtained through purification and characterization steps to ensure the desired structure and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-yl)-pyrimidin-2-yl-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, potentially modifying the compound’s reactivity.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides and bases.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, (6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-yl)-pyrimidin-2-yl-amine is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules and is used in the development of new synthetic methodologies.

Biology

Biologically, this compound may interact with various biomolecules, making it a candidate for drug development and biochemical studies. Its ability to bind to specific targets can be exploited in the design of new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological research.

Industry

Industrially, (6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-yl)-pyrimidin-2-yl-amine can be used in the production of specialty chemicals, materials, and other high-value products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-yl)-pyrimidin-2-yl-amine apart is its specific combination of the bipyridinyl and pyrimidinyl groups

Properties

IUPAC Name

N-(2-methyl-6-piperidin-4-ylpyridin-4-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-11-9-13(20-15-17-5-2-6-18-15)10-14(19-11)12-3-7-16-8-4-12/h2,5-6,9-10,12,16H,3-4,7-8H2,1H3,(H,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLOQRUOVMBQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C2CCNCC2)NC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyrimidin-2-yl-amine
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(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyrimidin-2-yl-amine
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(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyrimidin-2-yl-amine
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(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyrimidin-2-yl-amine
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(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyrimidin-2-yl-amine

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